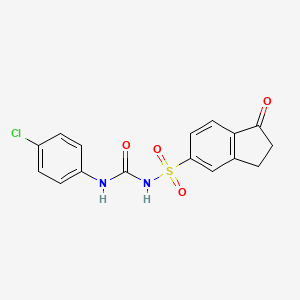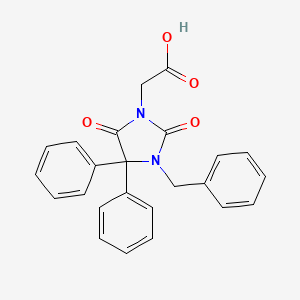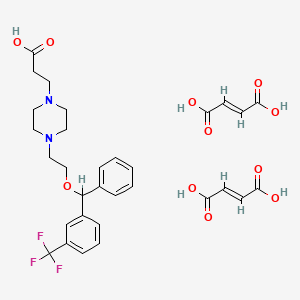![molecular formula C23H25O4P B12764340 10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide CAS No. 77217-78-8](/img/structure/B12764340.png)
10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a phosphorino benzopyran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 7VA0383KOY would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of continuous flow reactors and automated systems could enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
7VA0383KOY undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the benzopyran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the benzopyran ring .
Scientific Research Applications
7VA0383KOY has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7VA0383KOY involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7VA0383KOY include other benzopyran derivatives and phosphorino compounds. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
7VA0383KOY is unique due to its specific combination of a benzopyran ring with a phosphorino moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
77217-78-8 |
|---|---|
Molecular Formula |
C23H25O4P |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
10-hydroxy-3-oxo-8-pentyl-3-phenyl-2,4-dihydro-1H-phosphinino[3,4-c]chromen-5-one |
InChI |
InChI=1S/C23H25O4P/c1-2-3-5-8-16-13-20(24)22-18-11-12-28(26,17-9-6-4-7-10-17)15-19(18)23(25)27-21(22)14-16/h4,6-7,9-10,13-14,24H,2-3,5,8,11-12,15H2,1H3 |
InChI Key |
WXSHIJNIWBWTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CP(=O)(CC3)C4=CC=CC=C4)C(=O)OC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















